1-Benzyl-3-cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-Benzyl-3-cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound includes a pyrazolo[3,4-b]pyridine core with various substituents, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-Benzyl-3-cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by various functional group modifications . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-Benzyl-3-cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the iodine position.
Scientific Research Applications
1-Benzyl-3-cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to these targets, the compound can modulate various signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
1-Benzyl-3-cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-c]pyridines: Another class of pyrazolopyridines with different fusion patterns, which can result in distinct chemical and biological properties.
Pyrazolo[4,3-e][1,2,4]triazines:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C25H24IN3 |
---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
1-benzyl-3-cyclohexyl-5-iodo-4-phenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C25H24IN3/c26-21-16-27-25-23(22(21)19-12-6-2-7-13-19)24(20-14-8-3-9-15-20)28-29(25)17-18-10-4-1-5-11-18/h1-2,4-7,10-13,16,20H,3,8-9,14-15,17H2 |
InChI Key |
FIWSKLASWUJRKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN(C3=NC=C(C(=C23)C4=CC=CC=C4)I)CC5=CC=CC=C5 |
Origin of Product |
United States |
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